5-アミノ-6-メチルベンゾイミダゾロン

説明

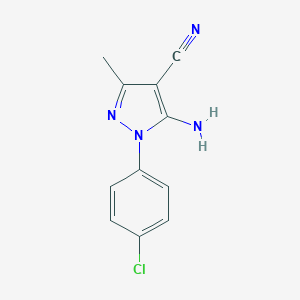

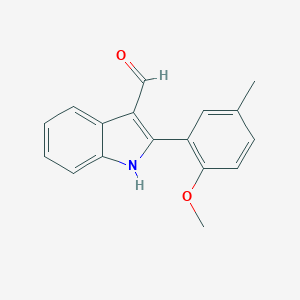

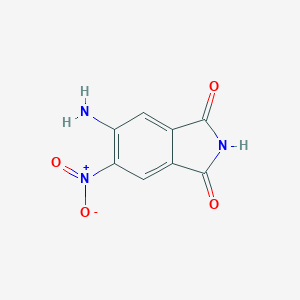

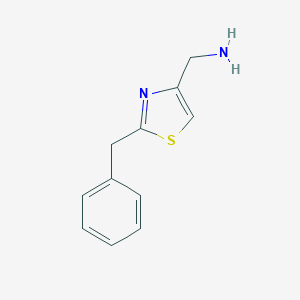

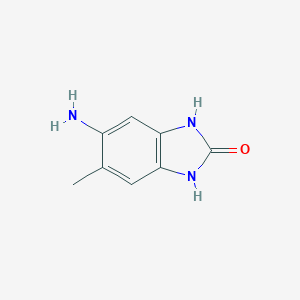

5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one, also known as 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one, is a useful research compound. Its molecular formula is C₈H₉N₃O and its molecular weight is 163.18 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525609. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

高度酸化処理 (AOP) による廃水処理

5-アミノ-6-メチルベンゾイミダゾロンは、廃水処理の文脈において、モデルバイオ難分解性汚染物質として研究されてきました。 高度酸化処理、特に光フェントン法は、この化合物を分解し、生分解性の中間体に変換するために適用されてきました 。これは、染料を製造し、従来の生物学的処理では容易に分解されない汚染物質の問題に直面している業界にとって非常に重要です。

光化学-生物学的処理システム

この化合物は、光化学プロセスと生物学的プロセスを組み合わせたハイブリッド処理システムの開発における役割が重要です。 研究によると、5-アミノ-6-メチルベンゾイミダゾロンを光フェントンシステムで処理してから生物学的処理を行うと、汚染物質の完全な鉱化につながる可能性があります 。このアプローチは、環境に優しく経済的に実行可能であり、このバイオ難分解性化合物や同様のバイオ難分解性化合物を含む産業廃水の処理のための解決策を提供します。

作用機序

Target of Action

Benzimidazole compounds, which 5-amino-6-methyl benzimidazolone is a derivative of, have been found to interact with a protein calledNicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in organisms like Salmonella typhimurium .

Mode of Action

Benzimidazole derivatives are known to interact with their targets by forming aprotein complex , which can lead to changes in the function of the target protein .

Biochemical Pathways

Benzimidazole derivatives are known to be involved in various biochemical pathways due to their wide range of biological properties .

Pharmacokinetics

Benzimidazole compounds are generally known for their good absorption and distribution profiles .

Result of Action

Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer effects .

Action Environment

It’s worth noting that environmental conditions such as ph, temperature, and presence of other molecules can potentially affect the action of benzimidazole derivatives .

生化学分析

Biochemical Properties

5-Amino-6-methyl benzimidazolone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to act as a catalyst in certain biochemical reactions, enhancing the rate of reaction without being consumed in the process . The compound’s interaction with specific enzymes can lead to the formation of intermediate complexes, which are essential for the progression of biochemical pathways .

Cellular Effects

The effects of 5-Amino-6-methyl benzimidazolone on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites . Additionally, it has been shown to affect cell signaling pathways, which are crucial for maintaining cellular homeostasis and responding to external stimuli .

Molecular Mechanism

At the molecular level, 5-Amino-6-methyl benzimidazolone exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-6-methyl benzimidazolone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under normal laboratory conditions but may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which are important considerations for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 5-Amino-6-methyl benzimidazolone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or improving cellular function . At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .

Metabolic Pathways

5-Amino-6-methyl benzimidazolone is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism . The compound’s role in these pathways is essential for maintaining metabolic balance and supporting cellular function .

Transport and Distribution

Within cells and tissues, 5-Amino-6-methyl benzimidazolone is transported and distributed through specific mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions are crucial for the compound’s bioavailability and its ability to exert its biochemical effects .

Subcellular Localization

The subcellular localization of 5-Amino-6-methyl benzimidazolone is an important factor in determining its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for the compound to interact with its target biomolecules and exert its effects on cellular processes .

特性

IUPAC Name |

5-amino-6-methyl-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-4-2-6-7(3-5(4)9)11-8(12)10-6/h2-3H,9H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXIPVIGYBHUTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10985859 | |

| Record name | 6-Amino-5-methyl-1H-benzimidazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10985859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67014-36-2 | |

| Record name | 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67014-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-6-methyl-2-benzimidazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067014362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 67014-36-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-5-methyl-1H-benzimidazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10985859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro-6-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-6-METHYL-2-BENZIMIDAZOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47864WO7J3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary use of 5-Amino-6-methyl benzimidazolone according to the provided research?

A1: The provided research papers highlight the role of 5-Amino-6-methyl benzimidazolone as a key intermediate in the synthesis of Pigment Orange 64 []. While the papers don't delve into the specific applications of Pigment Orange 64, pigments of this type are commonly used in various industries, including paints, inks, and plastics.

Q2: Can you describe the synthesis process of 5-Amino-6-methyl benzimidazolone as detailed in the research?

A2: The synthesis of 5-Amino-6-methyl benzimidazolone, as described in the research [], involves a three-step process:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。